Cas no 2059914-52-0 ((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)

(1s,3s)-3-(Methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a methylcarbamoyloxy substituent at the 3-position and a 3-methylphenyl group at the 1-position. Its stereospecific (1s,3s) configuration ensures structural precision, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid cyclobutane scaffold enhances stability, while the carboxylic acid and carbamate functionalities provide versatile reactivity for further derivatization. Its well-defined molecular architecture is advantageous for applications requiring controlled stereochemistry, such as drug discovery or bioactive molecule development. The presence of both polar and aromatic groups contributes to balanced solubility properties, facilitating its use in diverse synthetic pathways.
(1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid structure
2059914-52-0 structure
商品名:(1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
CAS番号:2059914-52-0
MF:C14H17NO4
メガワット:263.289084196091
CID:5612735
PubChem ID:125452958

(1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2137610-76-3
    • 3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
    • (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
    • EN300-718137
    • EN300-330758
    • 2059914-52-0
    • (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylicacid
    • Cyclobutanecarboxylic acid, 3-[[(methylamino)carbonyl]oxy]-1-(3-methylphenyl)-, cis-
    • (1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
    • インチ: 1S/C14H17NO4/c1-9-4-3-5-10(6-9)14(12(16)17)7-11(8-14)19-13(18)15-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)
    • InChIKey: JHNPYDGRWATNSG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC)=O)C1CC(C(=O)O)(C2C=CC=C(C)C=2)C1

計算された属性

  • せいみつぶんしりょう: 263.11575802g/mol
  • どういたいしつりょう: 263.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 75.6Ų

(1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-330758-0.1g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
0.1g
$2361.0 2025-03-18
Enamine
EN300-330758-5.0g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
5.0g
$7780.0 2025-03-18
Enamine
EN300-330758-0.25g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
0.25g
$2468.0 2025-03-18
Enamine
EN300-330758-0.05g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
0.05g
$2254.0 2025-03-18
Enamine
EN300-330758-2.5g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
2.5g
$5258.0 2025-03-18
Enamine
EN300-330758-10g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0
10g
$11537.0 2023-09-04
Enamine
EN300-330758-1.0g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
1.0g
$2683.0 2025-03-18
Enamine
EN300-330758-5g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0
5g
$7780.0 2023-09-04
Enamine
EN300-330758-0.5g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
0.5g
$2576.0 2025-03-18
Enamine
EN300-330758-10.0g
(1s,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
2059914-52-0 95.0%
10.0g
$11537.0 2025-03-18

(1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 関連文献

(1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acidに関する追加情報

(1S,3S)-3-(Methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic Acid: A Comprehensive Overview

The compound (1S,3S)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid, identified by the CAS number 2059914-52-0, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile properties and applications. Recent advancements in synthetic chemistry and materials science have brought this compound into the spotlight, particularly due to its promising role in drug development and bioactive material synthesis.

The molecular structure of this compound is intriguing, featuring a cyclobutane ring system with specific stereochemical configurations at positions 1 and 3. The presence of a methylcarbamoyl group at position 3 and a carboxylic acid group at position 1 introduces a dynamic interplay of electronic effects and steric hindrance. Additionally, the substitution pattern on the phenyl ring (specifically at the 3-methyl position) further enhances the molecule's reactivity and selectivity in various chemical reactions. These structural attributes make it an attractive candidate for exploring novel chemical transformations and bioactive compounds.

Recent studies have focused on the synthesis of this compound using advanced methodologies such as enantioselective catalysis and asymmetric induction. Researchers have employed transition metal catalysts, such as palladium complexes, to achieve high enantiomeric excess in the formation of the cyclobutane ring. These methods not only improve the efficiency of synthesis but also pave the way for large-scale production of this compound for industrial applications.

The biological activity of (1S,3S)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid has been a subject of intense research. Preclinical studies indicate that this compound exhibits potent inhibitory effects against certain enzymes involved in metabolic disorders, making it a potential lead molecule for drug discovery. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, where it shows promise as an anticancer agent with minimal cytotoxicity.

In terms of physical properties, this compound demonstrates remarkable stability under physiological conditions, which is crucial for its pharmacokinetic profile. Its solubility in organic solvents and compatibility with various formulation techniques make it suitable for drug delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, enhancing its bioavailability and targeting efficiency.

The environmental impact of synthesizing this compound has also been a focus of recent investigations. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, have been implemented to reduce the ecological footprint associated with its production. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.

In conclusion, (1S,3S)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its unique structure, coupled with innovative synthetic strategies and promising biological activities, positions it as a key player in advancing modern medicine and materials science. Continued research into its properties will undoubtedly unlock new opportunities for leveraging its potential in addressing pressing global challenges.

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